An In-depth Technical Guide to the Crystal Structure of Rhodium (III) Oxide
An In-depth Technical Guide to the Crystal Structure of Rhodium (III) Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of rhodium (III) oxide (Rh₂O₃), a material of significant interest in catalysis, materials science, and electronics. This document details the crystallographic parameters of its primary polymorphs, outlines experimental protocols for their synthesis and characterization, and presents this information in a clear, accessible format for researchers and professionals.
Introduction to Rhodium (III) Oxide Polymorphs
Rhodium (III) oxide predominantly exists in two crystalline forms: the hexagonal α-phase and the orthorhombic β-phase. The hexagonal form, α-Rh₂O₃, is isostructural with corundum and is the more stable phase at lower temperatures. Upon heating to temperatures exceeding 750°C, α-Rh₂O₃ undergoes an irreversible transformation to the orthorhombic β-Rh₂O₃ structure.[1][2] A third high-pressure polymorph has also been reported.
Crystallographic Data
The crystallographic data for the hexagonal (α-phase) and orthorhombic (β-phase) of rhodium (III) oxide are summarized below. These tables provide essential information for crystallographic studies and material characterization.
Hexagonal α-Rh₂O₃
The hexagonal α-phase of rhodium (III) oxide adopts the corundum structure.[1]
Table 1: Crystallographic Data for Hexagonal α-Rh₂O₃
| Parameter | Value | Reference |
| Crystal System | Trigonal | [3] |
| Space Group | R-3c (No. 167) | [3][4] |
| Lattice Parameters (a, c) | a = 5.14 Å, c = 13.89 Å | [3] |
| Unit Cell Volume | 318.14 ų | [3] |
| Density (calculated) | 7.95 g/cm³ | [3] |
Table 2: Atomic Coordinates for Hexagonal α-Rh₂O₃
| Atom | Wyckoff Position | x | y | z | Reference |
| Rh | 12c | 2/3 | 1/3 | 0.182517 | [3] |
| O | 18e | 0.633202 | 2/3 | 0.416667 | [3] |
In this structure, the Rh³⁺ ion is coordinated to six oxygen atoms, forming RhO₆ octahedra. There are two distinct Rh-O bond lengths: three shorter bonds of approximately 2.04 Å and three longer bonds of about 2.07 Å.[3]
Orthorhombic β-Rh₂O₃
The orthorhombic β-phase of rhodium (III) oxide is formed at high temperatures. There is some discrepancy in the literature regarding its precise space group, with Pbcn, Pbca, and Pbna all being reported. This may be due to the existence of different high-temperature or high-pressure polymorphs.
Table 3: Crystallographic Data for Orthorhombic β-Rh₂O₃
| Parameter | Value (Pbcn) | Value (Pbna) | Reference |
| Crystal System | Orthorhombic | Orthorhombic | [5][6] |
| Space Group | Pbcn (No. 60) | Pbna | [5][6] |
| Lattice Parameters (a, b, c) | a = 5.26 Å, b = 5.45 Å, c = 7.24 Å | a = 5.17 Å, b = 5.38 Å, c = 7.24 Å | [5][6] |
Experimental Protocols
This section details common experimental methodologies for the synthesis and structural characterization of rhodium (III) oxide.
Synthesis of Hexagonal α-Rh₂O₃
A common route to α-Rh₂O₃ is the thermal decomposition of a rhodium nitrate (B79036) precursor.[2]
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Precursor Preparation: An aqueous solution of rhodium (III) nitrate (Rh(NO₃)₃) is prepared.
-
Precipitation: Ammonium hydroxide (B78521) (NH₄OH) solution is added as a precipitating agent to form amorphous rhodium (hydrous) oxide.[2]
-
Washing and Drying: The resulting precipitate is thoroughly washed with deionized water to remove any soluble impurities and subsequently dried at 60°C.[2]
-
Calcination: The dried powder is then calcined in an air atmosphere. Heating to 650°C results in the formation of α-Rh₂O₃ as a single phase.[7] Intermediate phases such as RhO₂ may form at lower temperatures (e.g., 500°C).[2]
α-Rh₂O₃ can also be synthesized via a solid-state reaction.
-
Starting Material: Rhodium (III) chloride (RhCl₃) is used as the precursor.[1]
-
Reaction: The RhCl₃ is heated in a stream of oxygen at high temperatures. While the exact temperature profile can vary, temperatures in the range of 600-800°C are typically employed.
Synthesis of Orthorhombic β-Rh₂O₃
The orthorhombic phase is typically obtained by the thermal treatment of the hexagonal α-phase.
-
Starting Material: Crystalline α-Rh₂O₃ powder.
-
Calcination: The α-Rh₂O₃ is heated in an air atmosphere to a temperature above 750°C.[1] A temperature of 1000°C will yield β-Rh₂O₃ as a single phase.[7] The transformation is irreversible.[2]
Nanoparticle Synthesis via Hydrothermal Method
Nanosized particles of rhodium (III) oxide can be prepared using a hydrothermal approach. This method allows for control over particle size and morphology.
-
Precursor Solution: An aqueous solution of a rhodium salt, such as rhodium (III) nitrate, is prepared.
-
pH Adjustment: The pH of the solution is adjusted, often using ammonia, to induce the precipitation of a rhodium hydroxide precursor.[8]
-
Hydrothermal Treatment: The solution is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 160°C) for a set duration (e.g., 12 hours).[8]
-
Post-Treatment: After cooling, the precipitate is collected, washed, and dried. Subsequent calcination may be required to obtain the desired crystalline phase.
Structural Characterization by X-Ray Diffraction (XRD)
X-ray diffraction is the primary technique for determining the crystal structure of rhodium (III) oxide.
-
Sample Preparation: A fine powder of the synthesized rhodium (III) oxide is prepared and mounted on a sample holder.
-
Data Collection: The XRD pattern is collected using a powder diffractometer, typically with Cu Kα radiation (λ = 1.5406 Å). Data is collected over a 2θ range (e.g., 20-80°) with a specific step size and counting time.
-
Phase Identification: The experimental diffraction pattern is compared with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the crystalline phases present.
-
Rietveld Refinement: For detailed structural analysis, Rietveld refinement is performed.[9] This involves fitting a calculated diffraction pattern, based on a structural model (including space group, lattice parameters, and atomic positions), to the experimental data. The refinement process adjusts the structural parameters to minimize the difference between the calculated and observed patterns, yielding precise crystallographic information.[9][10]
Visualizations
The following diagrams illustrate the relationships between the different polymorphs of rhodium (III) oxide and a general workflow for its synthesis and characterization.
Caption: Synthesis pathways to α- and β-Rh₂O₃.
Caption: General experimental workflow.
References
- 1. Rhodium(III) oxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. researchgate.net [researchgate.net]
- 5. mp-1716: Rh2O3 (orthorhombic, Pbcn, 60) [legacy.materialsproject.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 10. Rietveld Refinement X-Ray Diffraction (XRD) Technique | Lucideon [lucideon.com]
